

Spectroscopic Profile of Triphenoxyvinylsilane: A Technical Guide

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Compound of Interest

Compound Name: *Triphenoxyvinylsilane*

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This technical guide provides a comprehensive overview of the spectroscopic data for **triphenoxyvinylsilane**, a key organosilicon compound. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from validated computational models, supplemented with data from analogous compounds. Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **triphenoxyvinylsilane**.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts (δ) and Coupling Constants (J) for **Triphenoxyvinylsilane**

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (J) in Hz
Vinyl (-CH=)	6.10 - 6.20	Doublet of Doublets (dd)	$J_{trans} \approx 14 \text{ Hz}$, $J_{cis} \approx 7 \text{ Hz}$
Vinyl (=CH ₂)	5.80 - 5.90	Doublet of Doublets (dd)	$J_{trans} \approx 14 \text{ Hz}$, $J_{gem} \approx 2 \text{ Hz}$
Vinyl (=CH ₂)	5.50 - 5.60	Doublet of Doublets (dd)	$J_{cis} \approx 7 \text{ Hz}$, $J_{gem} \approx 2 \text{ Hz}$
Aromatic (ortho-H)	7.30 - 7.40	Multiplet (m)	-
Aromatic (meta-H)	7.10 - 7.20	Multiplet (m)	-
Aromatic (para-H)	7.00 - 7.10	Multiplet (m)	-

Note: Predicted values are based on computational models and may vary slightly from experimental results.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for **Triphenoxyvinylsilane**

Carbon Atom	Predicted Chemical Shift (ppm)
Vinyl (-CH=)	136.0 - 138.0
Vinyl (=CH ₂)	133.0 - 135.0
Aromatic (C-O)	152.0 - 154.0
Aromatic (ortho-C)	120.0 - 122.0
Aromatic (meta-C)	129.0 - 131.0
Aromatic (para-C)	124.0 - 126.0

Note: Predicted values are based on computational models and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for **triphenoxypyvinylsilane** are detailed below.

Table 3: Predicted FT-IR Spectral Data for **Triphenoxypyvinylsilane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070 - 3050	Medium	C-H stretch (Aromatic & Vinyl)
1600 - 1580	Strong	C=C stretch (Aromatic)
1490 - 1470	Strong	C=C stretch (Aromatic)
1410 - 1390	Medium	=CH ₂ scissoring
1240 - 1200	Strong	Si-O-C stretch (asymmetric)
1020 - 1000	Strong	Si-O-C stretch (symmetric)
970 - 950	Strong	=C-H out-of-plane bend (trans)
760 - 740	Strong	C-H out-of-plane bend (monosubstituted benzene)
700 - 680	Strong	C-H out-of-plane bend (monosubstituted benzene)

Note: Predicted values are based on computational models and data from analogous triphenoxysilane compounds.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The expected major fragments for **triphenoxypyvinylsilane** under electron ionization are listed below.

Table 4: Predicted Mass Spectrometry (m/z) Data for **Triphenoxypyvinylsilane**

m/z	Proposed Fragment Ion
346	$[M]^+$ (Molecular Ion)
269	$[M - C_6H_5O]^+$
253	$[M - C_6H_5O - O]^+$
193	$[M - 2(C_6H_5O)]^+$
94	$[C_6H_5OH]^+$
77	$[C_6H_5]^+$

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for organosilicon compounds.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are representative for liquid organosilane samples.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **triphenoxoxyvinylsilane** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).^[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).
 - Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

- Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected chemical shift range (e.g., 0 to 160 ppm).
 - Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

FT-IR Spectroscopy

- Sample Preparation: As **triphenoxypyvinylsilane** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample-loaded plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

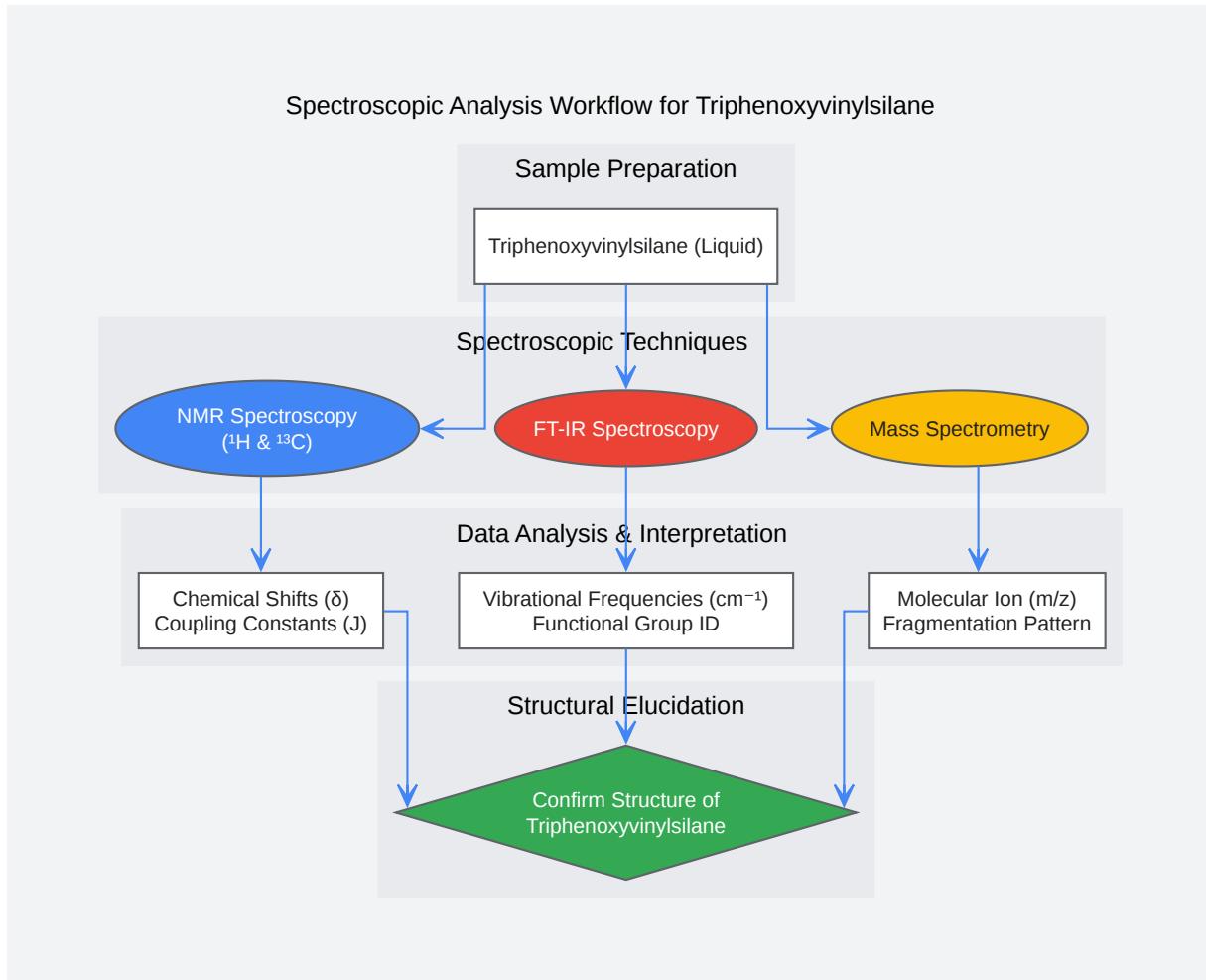
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **triphenoxypyvinylsilane** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) interface.

- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.[4][5]
- Data Acquisition:
 - Set the ionization energy to 70 eV.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
 - The instrument will separate the resulting ions based on their mass-to-charge ratio, and a detector will record their abundance.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **triphenoxypyvylsilane**.



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Spectroscopic analysis workflow.

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References

- 1. gelest.com [gelest.com]
- 2. NMR Solvents [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
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